
6-fluoro-4-methoxy-7-methyl-1H-indole
Vue d'ensemble
Description
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound . Other methods include the Madelung synthesis and the Bischler-Mohlau indole synthesis .Molecular Structure Analysis
The molecular structure of indole consists of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring . This structure is responsible for the unique chemical properties of indole and its derivatives .Chemical Reactions Analysis
Indole is a versatile molecule that can undergo a variety of chemical reactions. It can act as a nucleophile in electrophilic substitution reactions, and it can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on their specific chemical structure. In general, indole is a solid at room temperature and has a strong, unpleasant odor . It is slightly soluble in water and more soluble in organic solvents .Applications De Recherche Scientifique
Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-7-methyl-1H-indole, were investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives showed moderate antioxidant properties and varied cytotoxic activities on non-tumorous cell lines. The study highlights the potential of using Maillard reaction-derived β-carbolines as antioxidants with minimal cytotoxic effects (Goh et al., 2015).
Synthesis Processes
Research on 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound structurally related to 6-fluoro-4-methoxy-7-methyl-1H-indole, detailed its synthesis process. This work contributes to the understanding of complex chemical synthesis processes relevant to related indole derivatives (Haynes & Swigor, 1994).
Biological Activity of Indole Derivatives
A study synthesized a series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. This research provides insight into the potential biological activities of indole derivatives, including those structurally similar to 6-fluoro-4-methoxy-7-methyl-1H-indole (Sravanthi et al., 2015).
Pharmaceutical Development
Research on the process development of 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, closely related to 6-fluoro-4-methoxy-7-methyl-1H-indole, highlighted the development of safe, scalable processes for the preparation of complex indole derivatives. This research is valuable for the pharmaceutical development of similar compounds (Anderson et al., 1997).
Mass Spectrometry in Compound Characterization
A study utilized LC-MS-MS mass spectrometry to optimize the Maillard reaction conditions and characterize new 6-methoxy-tetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-7-methyl-1H-indole. This research demonstrates the use of advanced analytical techniques in the characterization and optimization of indole derivatives (Goh et al., 2015).
Antimicrobial and Antioxidant Activities
A study on fluoro/methoxy indole analogs, including structures similar to 6-fluoro-4-methoxy-7-methyl-1H-indole, revealed their antibacterial and antioxidant activities. The research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (Shaik et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXJHLNURAJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286336 | |
| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-methoxy-7-methyl-1H-indole | |
CAS RN |
1167056-14-5 | |
| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




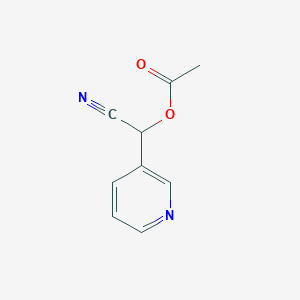
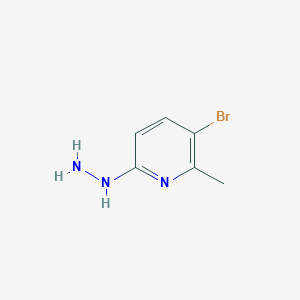
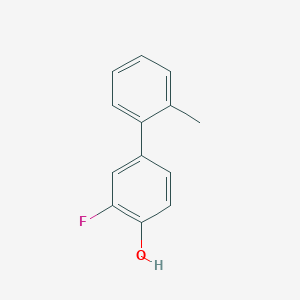
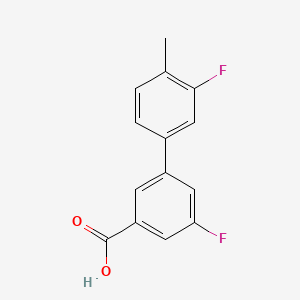


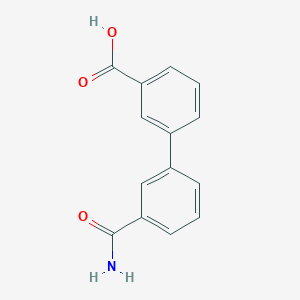
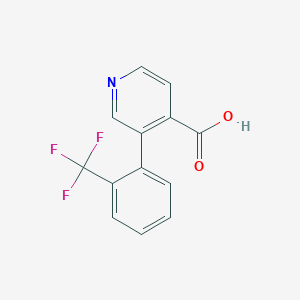


![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)

![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)